[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol
Overview
Description
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol: is an organic compound that belongs to the class of pyrazoles This compound features a trifluoroethyl group attached to the pyrazole ring, which imparts unique chemical properties
Mechanism of Action
Biochemical Pathways
It’s worth noting that trifluoroethyl compounds have been found to have significant effects on biological processes, including protein folding and unfolding .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, which influences its effectiveness as a therapeutic agent .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol interacts with its targets and performs its function . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 3-hydroxymethyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, organic solvents like dichloromethane (DCM).
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
- [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol
- [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol
- [1-(2,2,2-trifluoroethyl)-1H-pyrazol-2-yl]methanol
Uniqueness:
- The position of the trifluoroethyl group on the pyrazole ring can significantly influence the compound’s chemical and biological properties.
- [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol may exhibit unique reactivity and selectivity in chemical reactions compared to its isomers.
- Its specific molecular structure can lead to distinct interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-2-1-5(3-12)10-11/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEOXYIIWAUVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230937 | |
Record name | 1H-Pyrazole-3-methanol, 1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260379-38-1 | |
Record name | 1H-Pyrazole-3-methanol, 1-(2,2,2-trifluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260379-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-methanol, 1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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